Naphthalene, 1-(2-bromo-1-naphthyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-naphthalen-1-ylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMWNNIRQJEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Naphthalene Derivatives and Hindered Biaryl Systems
"Naphthalene, 1-(2-bromo-1-naphthyl)-" is a halogenated aromatic hydrocarbon. The naphthalene (B1677914) core is a fundamental building block in the synthesis of a wide array of organic compounds, including dyes, resins, and solvents. who.int The introduction of halogen atoms, such as bromine, onto the naphthalene skeleton can significantly alter its electronic properties and reactivity, making halogenated naphthalenes valuable intermediates in organic synthesis. researchgate.netgoogle.comgoogle.com For instance, the bromine atom in such compounds can be readily displaced or participate in cross-coupling reactions, allowing for the construction of more complex molecules. wikipedia.org
Structurally, "Naphthalene, 1-(2-bromo-1-naphthyl)-" is a biaryl system, specifically a 1,1'-binaphthyl derivative. Biaryls are compounds containing two aromatic rings linked by a single bond. This structural motif is prevalent in many biologically active molecules, natural products, and advanced materials. nih.gov The subset of hindered biaryls, to which this compound belongs, is characterized by the presence of bulky substituents near the axis of the biaryl bond. This steric hindrance can lead to unique chemical and physical properties. The synthesis of such sterically hindered biaryls often requires specialized catalytic methods, such as Suzuki or Kumada cross-coupling reactions, to overcome the steric challenges of bond formation. nih.govsemanticscholar.orgthieme-connect.com
Overview of Current Research Trajectories and Challenges Pertaining to Naphthalene, 1 2 Bromo 1 Naphthyl
Regioselective and Stereoselective Synthesis
Achieving high levels of regio- and stereocontrol is paramount in the synthesis of complex biaryl systems like Naphthalene (B1677914), 1-(2-bromo-1-naphthyl)-. The strategic placement of the bromo substituent on one naphthalene ring and the specific linkage between the two naphthyl moieties require precise synthetic strategies.
Enantioselective Approaches for Atropisomeric Naphthalene, 1-(2-bromo-1-naphthyl)-
The enantioselective synthesis of atropisomeric biaryls is a challenging endeavor. nih.gov For structures analogous to Naphthalene, 1-(2-bromo-1-naphthyl)-, several strategies have been developed to induce axial chirality. These methods often rely on the use of chiral catalysts or auxiliaries to control the orientation of the two aryl fragments during the bond-forming step.
One prominent approach involves the asymmetric Suzuki-Miyaura coupling, where chiral ligands on a palladium catalyst orchestrate the enantioselective formation of the biaryl axis. nih.govresearchgate.net For instance, the coupling of a naphthylboronic acid with a bromonaphthalene can be rendered enantioselective by employing chiral phosphine ligands. While a direct synthesis of Naphthalene, 1-(2-bromo-1-naphthyl)- via this method is not explicitly reported, analogous reactions with sterically demanding substrates have shown high yields and good enantioselectivities. beilstein-journals.org The choice of ligand is critical, with chiral-bridged biphenyl monophosphine ligands demonstrating superiority in some cases over traditional naphthyl-based ligands like MOP. beilstein-journals.org
Another strategy is the use of chiral auxiliaries. A chiral group can be temporarily attached to one of the naphthalene precursors, directing the approach of the second naphthalene unit in a diastereoselective manner. Subsequent removal of the auxiliary reveals the enantiomerically enriched biaryl product.
The table below summarizes representative results for the asymmetric synthesis of binaphthyl derivatives, which are structurally related to the target compound.
| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) | Reference |
| Pd(OAc)₂ / Chiral Monophosphine L7 | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Axially chiral biaryl | up to 99 | up to 88 | beilstein-journals.org |
| (S)-binap-PdNPs | 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | Asymmetric binaphthalene | 47-96 | 18-69 | nih.gov |
Diastereoselective Control in Related Naphthalene Biaryl Formations
Diastereoselective synthesis of biaryls is often achieved by employing a substrate that already contains a stereocenter. This existing chirality can influence the formation of the new axial chirality, leading to one diastereomer being formed in preference to the other. This concept of central-to-axial chirality transfer is a powerful tool in stereoselective synthesis.
For example, in the synthesis of biaryls containing a pre-existing chiral center on a substituent, the steric and electronic properties of this center can dictate the conformation of the transition state during the aryl-aryl bond formation, thereby controlling the axial stereochemistry. While specific examples for the diastereoselective synthesis of Naphthalene, 1-(2-bromo-1-naphthyl)- are scarce, the general principle has been widely applied in the synthesis of other complex biaryls.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools for the construction of the C-C bond linking the two naphthalene rings in Naphthalene, 1-(2-bromo-1-naphthyl)-. Palladium-catalyzed reactions are particularly prominent in this context.
Suzuki-Miyaura Cross-Coupling Strategies for Naphthalene, 1-(2-bromo-1-naphthyl)-
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of biaryl compounds due to its functional group tolerance and the commercial availability of boronic acids. yonedalabs.com The synthesis of Naphthalene, 1-(2-bromo-1-naphthyl)- could be envisioned through the reaction of 1-bromo-2-naphthylboronic acid with 1-bromonaphthalene (B1665260), or conversely, 1-naphthylboronic acid with 1,2-dibromonaphthalene. The latter approach would require careful control of reaction conditions to achieve selective mono-arylation.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.com For sterically hindered substrates, such as those required for the synthesis of substituted binaphthyls, the choice of catalyst, ligand, base, and solvent is crucial to overcome challenges like competing hydrolytic deboronation. researchgate.net
The following table presents typical conditions for Suzuki-Miyaura coupling reactions used in the synthesis of substituted binaphthyls.
| Palladium Source | Ligand | Base | Solvent | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ | S-Phos | K₃PO₄ | THF | Bromoaryl compounds, Arylboronic acids | Axially chiral biaryl | up to 99 | beilstein-journals.org |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 2,2'-dibromo-1,1'-binaphthalene, Phenylboronic acid derivatives | 2,2'-diphenyl-1,1'-binaphthalene derivatives | high |
Stille and Other Organometallic Coupling Approaches
The Stille coupling reaction provides an alternative to the Suzuki-Miyaura coupling, utilizing organotin reagents. wikipedia.org The synthesis of Naphthalene, 1-(2-bromo-1-naphthyl)- could be achieved by coupling an organostannane derivative of one naphthalene ring with a halogenated derivative of the other, in the presence of a palladium catalyst. Organostannanes are known for their stability to air and moisture, though their toxicity is a significant drawback. wikipedia.orglibretexts.org The mechanism of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Other organometallic coupling reactions, such as Negishi coupling (using organozinc reagents) and Kumada coupling (using Grignard reagents), can also be employed for the formation of biaryl compounds. For instance, a nickel-catalyzed Kumada cross-coupling of diarylfurans has been used for the atroposelective synthesis of axially chiral binaphthyl derivatives. thieme-connect.com
Palladium-Catalyzed Direct Arylation Protocols
Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for biaryl synthesis, as it avoids the pre-functionalization of one of the coupling partners (e.g., conversion to a boronic acid or organotin reagent). In this approach, a C-H bond on one naphthalene ring is directly coupled with a halogenated naphthalene.
For the synthesis of Naphthalene, 1-(2-bromo-1-naphthyl)-, this could involve the direct arylation of naphthalene with 1,2-dibromonaphthalene. However, controlling the regioselectivity of the C-H activation on the naphthalene ring can be challenging. The use of directing groups can help to achieve high regioselectivity. For example, amide and ketone functionalities on naphthalenes have been used to direct C-H triflation to the C8 position. rsc.org While direct arylation for the specific target molecule is not well-documented, palladium-catalyzed naphthylation of acenaphthylene demonstrates the feasibility of forming C-C bonds between naphthalene moieties. researchgate.net
Non-Metallic and Sustainable Synthesis Strategies
The development of synthetic methodologies that avoid the use of heavy metals and adhere to the principles of green chemistry is a significant focus in modern organic synthesis. These approaches aim to reduce environmental impact and improve the safety and efficiency of chemical processes. For the synthesis of "Naphthalene, 1-(2-bromo-1-naphthyl)-" and its precursors, several non-metallic and sustainable strategies have been explored, particularly in the formation of the naphthalene core and the introduction of bromine substituents.
Radical Addition-Cyclization Pathways in Naphthalene Synthesis
Radical-mediated reactions offer a powerful and often metal-free alternative for the construction of complex aromatic systems like naphthalenes. These reactions typically proceed through a cascade of bond-forming events initiated by a radical species.
One notable metal-free approach involves the cascade radical addition/cyclization of 2-vinylanilines with alkynes. nih.gov In this strategy, the in-situ formation of diazonium salts from 2-vinylanilines serves as an efficient source of aryl radicals. These radicals then undergo addition to an alkyne, followed by an intramolecular cyclization to construct the naphthalene skeleton. This method is advantageous due to its operational simplicity and the avoidance of transition metal catalysts. nih.gov
Another innovative strategy utilizes visible-light photoredox catalysis to initiate a radical cation [4+2] annulation of arylalkenes. lnu.edu.cn This process can lead to the formation of naphthalene derivatives through an oxidative dimerization and intramolecular cycloaddition sequence. lnu.edu.cn When conducted under a nitrogen atmosphere with an oxidant like Selectfluor, this method can yield naphthalenes and dihydronaphthalenes in moderate to excellent yields. The reaction proceeds through a tandem sequence of dimeric electrophilic addition, Friedel-Crafts cyclization, radical coupling, and elimination. lnu.edu.cn
The table below summarizes key aspects of a representative radical addition-cyclization reaction for naphthalene synthesis.
| Starting Materials | Reaction Conditions | Key Features | Product Scope |
| 2-Vinylanilines, Alkynes | tert-Butyl nitrite, KI, MeCN, 70 °C | Metal-free, electron catalysis, cascade reaction | Biologically important naphthalene derivatives |
| Arylalkenes | 9-Mesityl-10-methylacridinium perchlorate, Selectfluor, MeCN, visible light, N₂ | Visible-light photocatalysis, radical cation [4+2] annulation | Substituted naphthalenes and dihydronaphthalenes |
Green Chemistry Principles in the Preparation of Brominated Naphthalenes
The bromination of naphthalenes is a critical step in the synthesis of precursors for "Naphthalene, 1-(2-bromo-1-naphthyl)-". Traditional bromination methods often rely on hazardous reagents and produce significant waste. Green chemistry principles have driven the development of more sustainable alternatives.
A transition-metal-free aerobic bromination method has been developed using a catalytic amount of an ionic liquid. researchgate.netresearchgate.net This system can utilize either aqueous hydrobromic acid (HBr) or a combination of sodium bromide (NaBr) and acetic acid (AcOH) as the bromine source, with oxygen from the air serving as the terminal oxidant. researchgate.netresearchgate.netnih.gov This approach is highly efficient, has a broad substrate scope, and allows for controllable chemoselectivity to produce mono- or polybrominated products. nih.gov The catalyst can also be recycled, further enhancing its green credentials. researchgate.net
Mechanochemical methods also present a sustainable route for the bromination of naphthalene. The use of a solid brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), in conjunction with a recyclable zeolite catalyst in a ball mill, minimizes or eliminates the need for solvents. researchgate.net This technique has been shown to be effective for the bromination of unactivated naphthalene and has the potential for scalability to continuous synthesis using twin-screw extrusion. researchgate.net
The use of solid acid catalysts like montmorillonite (B579905) clay for the polybromination of naphthalene with molecular bromine also represents a greener approach. These clay catalysts can enhance the regioselectivity of the reaction and can be easily separated from the reaction mixture, simplifying purification and reducing waste. acs.org
The following table details reaction conditions for green bromination of aromatic substrates.
| Substrate | Bromine Source | Catalyst/Promoter | Oxidant | Solvent | Key Advantage |
| Aromatic compounds | HBr (aq) or NaBr/AcOH | [C₄Py]NO₃ (ionic liquid) | O₂ (air) | Acetic acid or solvent-free | Transition-metal-free, recyclable catalyst, controllable selectivity nih.gov |
| Naphthalene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | FAU-type zeolite | - | Solvent-free (ball milling) | Mechanochemical, solventless, recyclable catalyst researchgate.net |
| Naphthalene | Br₂ | Montmorillonite KSF clay | - | Dichloromethane | Solid catalyst, potential for regioselectivity acs.org |
Innovative Functionalization and Derivatization Routes for Naphthalene, 1-(2-bromo-1-naphthyl)-
"Naphthalene, 1-(2-bromo-1-naphthyl)-" possesses a reactive carbon-bromine bond, which serves as a versatile handle for a variety of functionalization and derivatization reactions. These transformations are crucial for synthesizing more complex molecules with potential applications in materials science and medicinal chemistry.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the derivatization of bromo-naphthalene systems. nih.govbohrium.com Various types of cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids/esters), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols), can be employed to form new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. For instance, a bromo-naphthalene scaffold has been successfully used in a variety of palladium-catalyzed cross-coupling reactions to generate a diverse library of compounds. nih.govresearchgate.net
Another innovative approach involves the functionalization of bromo-binaphthyl systems through lithium-bromine exchange. This method generates a highly reactive organolithium intermediate that can then react with a wide range of electrophiles. For example, enantiomerically pure 2-bromo-2'-diphenylphosphinyl-1,1'-binaphthyl has been used as a template for electrophilic functionalization. acs.orgacs.org The lithiated intermediate, generated in situ, can react with electrophiles like thiosulfonates to introduce new functional groups, such as sulfur-containing moieties. acs.org This strategy could be adapted for "Naphthalene, 1-(2-bromo-1-naphthyl)-" to introduce a variety of substituents.
The electrochemical reduction of bromonaphthalene derivatives can also be a route to functionalization. This process typically involves the formation of a radical anion, which then cleaves the carbon-bromine bond to produce an aryl radical. mdpi.com This radical can then participate in further reactions, such as dimerization or reaction with other radical species, to form new C-C bonds. mdpi.com
The table below provides an overview of potential functionalization reactions for bromo-naphthalene and bromo-binaphthyl systems, which are applicable to "Naphthalene, 1-(2-bromo-1-naphthyl)-".
| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | Synthesis of complex biaryl systems |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl group | Elaboration of side chains |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group | Construction of rigid, linear structures |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group | Introduction of nitrogen-containing functionalities |
| Electrophilic Functionalization | n-BuLi, then electrophile (e.g., R-S-S-R) | Various functional groups (e.g., -SR) | Introduction of heteroatom functionalities |
| Electrochemical Reduction | Electrode, solvent | Dimerization or other radical trapping products | Formation of C-C bonds |
Detailed Mechanistic Investigations of Bromine Functionalization and Displacement
The synthesis of Naphthalene, 1-(2-bromo-1-naphthyl)- and related brominated binaphthyls often involves the direct bromination of the parent 1,1'-binaphthyl. This process is a form of electrophilic aromatic substitution. The mechanism begins with the generation of a potent electrophile, typically Br+ or a polarized Br-Br molecule, often facilitated by a Lewis acid catalyst. The π-electrons of one of the naphthalene rings attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the naphthalene ring. In the final step, a base, which can be the solvent or the counter-ion of the catalyst, abstracts a proton from the carbon atom bearing the bromine, restoring the aromaticity of the naphthalene ring and yielding the brominated product. The regioselectivity of this bromination is influenced by the directing effects of the other naphthyl group and any existing substituents.
Displacement of the bromine atom in Naphthalene, 1-(2-bromo-1-naphthyl)- can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the incoming nucleophile.
Aryne Chemistry and Benzyne-Type Intermediates in Naphthalene, 1-(2-bromo-1-naphthyl)- Formation or Reactivity
The formation of aryne intermediates, specifically naphthynes, from Naphthalene, 1-(2-bromo-1-naphthyl)- is a significant aspect of its reactivity, particularly under strongly basic conditions. libretexts.org The process typically involves an elimination-addition mechanism. youtube.com
The generation of the naphthyne intermediate from Naphthalene, 1-(2-bromo-1-naphthyl)- begins with the abstraction of a proton from a carbon atom adjacent to the carbon bearing the bromine atom by a strong base, such as sodium amide (NaNH2) in liquid ammonia. libretexts.org This results in the formation of a carbanion. Subsequently, the bromide ion is eliminated, leading to the formation of a highly reactive naphthyne intermediate, which contains a formal triple bond within the aromatic ring. libretexts.orgyoutube.comyoutube.com
This strained triple bond in the naphthyne is highly electrophilic and readily reacts with nucleophiles present in the reaction mixture. nih.gov The nucleophile can attack either carbon of the "triple bond," leading to the formation of a new carbanion. A final protonation step then yields the substituted product. A key feature of reactions proceeding through a naphthyne intermediate is the potential for the incoming nucleophile to attach to the carbon that originally bore the bromine atom or the adjacent carbon, often resulting in a mixture of regioisomers. youtube.comyoutube.com The synthesis of biaryls, for instance, can be achieved using aryne intermediates. rsc.org
Reactivity of the Bromo-Naphthyl Moiety in Subsequent Synthetic Transformations
The bromo-naphthyl group in Naphthalene, 1-(2-bromo-1-naphthyl)- is a versatile functional handle for a variety of subsequent synthetic transformations.
The bromine atom on the naphthalene ring can be replaced by a variety of nucleophiles. ksu.edu.sa These reactions, known as nucleophilic aromatic substitution (SNAr), can occur through different mechanisms. nih.govlibretexts.org
In one pathway, the reaction proceeds via an addition-elimination mechanism, particularly if the naphthalene ring system is activated by electron-withdrawing groups. libretexts.org Here, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic system. In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
Alternatively, under different conditions, such as with very strong bases, the reaction can proceed through an elimination-addition (benzyne) mechanism as described in the previous section. libretexts.orgnih.gov
The reactivity in nucleophilic substitution is influenced by the solvent. Polar aprotic solvents can solvate the cation, leaving the nucleophile more reactive, while polar protic solvents can slow down SN2-type reactions by solvating the nucleophile. ksu.edu.sa
| Nucleophile | Product Type | General Conditions |
|---|---|---|
| -OH (Hydroxide) | Naphthol derivative | High temperature and pressure, or with activating groups |
| -OR (Alkoxide) | Naphthyl ether derivative | Often requires a catalyst or activating groups |
| -NH2 (Amide) | Naphthylamine derivative | Strong base (e.g., KNH2 in liquid NH3) |
| -CN (Cyanide) | Naphthonitrile derivative | Often requires a transition metal catalyst (e.g., CuCN) |
The existing bromo-naphthyl moiety influences further electrophilic aromatic substitution (SEAr) reactions on either of the naphthalene rings. wikipedia.org The bromine atom itself is a deactivating group due to its inductive electron-withdrawing effect, making the ring it is attached to less reactive towards electrophiles compared to unsubstituted naphthalene. wikipedia.org However, it is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself, due to the ability of its lone pairs to stabilize the intermediate carbocation through resonance.
The other naphthyl group is generally considered an activating group and will also direct incoming electrophiles to specific positions on the ring it is attached to. wikipedia.org The interplay of these directing effects determines the regioselectivity of subsequent substitutions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comyoutube.com Each of these reactions involves the generation of a specific electrophile that is then attacked by the π-system of the naphthalene ring. masterorganicchemistry.com
| Reaction | Reagents | Electrophile |
|---|---|---|
| Nitration | HNO3, H2SO4 | NO2+ (Nitronium ion) |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Br+ or Cl+ (or polarized equivalent) |
| Sulfonation | Fuming H2SO4 | SO3 |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ (Carbocation) |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | R-C=O+ (Acylium ion) |
The carbon-bromine bond in Naphthalene, 1-(2-bromo-1-naphthyl)- can undergo homolytic cleavage under certain conditions, such as exposure to heat or UV light, or in the presence of a radical initiator, to form a naphthyl radical. libretexts.org This radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.
One common pathway for radical reactions is chain propagation, where the generated naphthyl radical reacts with a stable molecule to form a new product and another radical, which continues the chain. libretexts.org For instance, the naphthyl radical could abstract a hydrogen atom from a solvent molecule or another reactant.
Radical bromination can also occur at benzylic or allylic positions if such positions exist within the molecule's structure, often using reagents like N-bromosuccinimide (NBS). youtube.comyoutube.com
Kinetic and Thermodynamic Analysis of Reactions Involving Naphthalene, 1-(2-bromo-1-naphthyl)-
A quantitative understanding of the reactions of Naphthalene, 1-(2-bromo-1-naphthyl)- requires kinetic and thermodynamic analysis.
Kinetics: The rate of reactions involving this compound is influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. For instance, in nucleophilic aromatic substitution, the rate law can help distinguish between an SNAr mechanism (typically second order, depending on both the substrate and the nucleophile) and a benzyne (B1209423) mechanism (where the formation of the aryne is often the rate-determining step). ksu.edu.sa The activation energy for these reactions provides insight into the energy barrier that must be overcome for the reaction to proceed.
Thermodynamics: The thermodynamic profile of a reaction determines the position of the equilibrium and the relative stability of reactants and products. The enthalpy of reaction (ΔH°) indicates whether a reaction is exothermic or endothermic. For example, the formation of the highly strained naphthyne intermediate is an endothermic process. The Gibbs free energy of reaction (ΔG°), which also considers the change in entropy (ΔS°), determines the spontaneity of a reaction. Thermodynamic data for related compounds like 1-bromonaphthalene can provide estimates for the thermochemical properties of Naphthalene, 1-(2-bromo-1-naphthyl)-. nist.gov For example, the enthalpy of formation and enthalpy of vaporization of 1-bromonaphthalene are known quantities that can be used in theoretical calculations. nist.gov
Influence of Substituents and Reaction Conditions on Reactivity and Regioselectivity
The reactivity and regioselectivity of "Naphthalene, 1-(2-bromo-1-naphthyl)-" are intricately governed by the electronic and steric interplay of the bromo substituent, the second naphthyl group, and the inherent reactivity of the naphthalene core. The nature of the substituents already present on the naphthalene rings and the specific reaction conditions employed are critical determinants of the outcome of further chemical transformations.
The naphthalene system itself exhibits differential reactivity at its α (1, 4, 5, 8) and β (2, 3, 6, 7) positions. Generally, the α-positions are more susceptible to electrophilic attack due to the greater stabilization of the corresponding carbocation intermediate, known as the naphthalenonium ion. youtube.com However, this inherent preference can be significantly modulated by the presence of substituents and the reaction conditions.
The bromine atom at the 2-position and the 1-naphthyl group at the 1-position of the parent naphthalene ring exert both electronic and steric effects that influence the regioselectivity of subsequent reactions.
Electronic Effects: The bromine atom is an electron-withdrawing group via induction but a weak deactivator that directs incoming electrophiles to the ortho and para positions. The 1-naphthyl group is generally considered to be electron-donating and can activate the naphthalene ring towards electrophilic substitution. The interplay of these opposing electronic effects can lead to complex reactivity patterns. Theoretical studies on disubstituted naphthalenes have shown that the substituent effect stabilization energy (SESE) can be used to quantify these interactions. researchgate.netnih.govresearchgate.net For instance, the presence of both electron-donating and electron-withdrawing groups can lead to significant changes in the aromaticity of the substituted ring. researchgate.net
Steric Effects: The bulky 1-naphthyl group at the 1-position creates significant steric hindrance, particularly at the peri position (position 8). This steric congestion can direct incoming reagents to less hindered positions. Similarly, the bromine atom at the 2-position can sterically hinder attack at the adjacent 3-position. Research on the functionalization of binaphthyl derivatives has highlighted the importance of steric factors in controlling reaction outcomes. chemrxiv.orgchemrxiv.org
The following table summarizes the expected influence of different types of substituents on the reactivity of the "Naphthalene, 1-(2-bromo-1-naphthyl)-" system, based on general principles of naphthalene chemistry. researchgate.netresearchgate.netrsc.org
Table 1: Predicted Influence of Additional Substituents on the Reactivity of Naphthalene, 1-(2-bromo-1-naphthyl)-
| Substituent Type | Position of Substituent | Predicted Effect on Reactivity | Predicted Regioselectivity |
|---|---|---|---|
| Electron-Donating Group (EDG) e.g., -OCH₃, -N(CH₃)₂ | On the 1-naphthyl moiety | Increased reactivity of the 1-naphthyl ring | Favors electrophilic attack on the activated 1-naphthyl ring |
| Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN | On the 1-naphthyl moiety | Decreased reactivity of the 1-naphthyl ring | Directs attack towards the 2-bromonaphthalene (B93597) moiety |
| EDG | On the 2-bromonaphthalene moiety (e.g., at C-6) | Increased reactivity of the 2-bromonaphthalene ring | Enhances electrophilic attack at positions activated by the EDG |
| EWG | On the 2-bromonaphthalene moiety (e.g., at C-6) | Decreased reactivity of the 2-bromonaphthalene ring | Further deactivates the 2-bromonaphthalene ring |
Reaction conditions, including temperature, solvent, and the choice of catalyst, are powerful tools for controlling the regioselectivity of reactions involving naphthalene derivatives.
Temperature: In some reactions, such as the sulfonation of naphthalene, temperature can determine whether the kinetic or thermodynamic product is favored. youtube.com At lower temperatures, the reaction is under kinetic control, leading to the formation of the product with the lowest activation energy, which is often the α-substituted isomer. At higher temperatures, the reaction is under thermodynamic control, and the more stable product, often the β-substituted isomer, predominates. youtube.com
Catalysts: The choice of catalyst can dramatically alter the regioselectivity of a reaction. For example, in the palladium-catalyzed C-H halogenation of 1-naphthaldehydes, the absence of an additive leads to C8-regioselectivity, while the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net Similarly, rhodium-catalyzed oxidative alkenylation of naphthalene can be directed to either the α- or β-position by tuning the catalyst and oxidant. researchgate.net The use of shape-selective catalysts like zeolites can also favor the formation of specific isomers.
Reagents: The nature of the reagent itself plays a crucial role. For instance, in the bromination of naphthalene, the use of bromine over a montmorillonite clay can lead to polybromination with specific regioselectivity. cardiff.ac.uk The reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of LiTMP proceeds via an aryne intermediate, leading to a rearranged product. rsc.org
The following table provides examples of how reaction conditions can influence the outcome of reactions on naphthalene systems, which can be extrapolated to "Naphthalene, 1-(2-bromo-1-naphthyl)-".
Table 2: Influence of Reaction Conditions on the Regioselectivity of Naphthalene Functionalization
| Reaction Type | Reagents and Conditions | Predominant Product | Reference |
|---|---|---|---|
| Sulfonation | H₂SO₄, low temperature | 1-Naphthalenesulfonic acid (kinetic product) | youtube.com |
| Sulfonation | H₂SO₄, high temperature | 2-Naphthalenesulfonic acid (thermodynamic product) | youtube.com |
| Bromination | Br₂ over KSF clay | 1,2,4,6-Tetrabromonaphthalene | cardiff.ac.uk |
| C-H Halogenation | Pd catalyst, no additive | C8-halogenated 1-naphthaldehyde | researchgate.net |
| Oxidative Alkenylation | [(η²-C₂H₄)₂Rh(μ-OAc)]₂, Cu(OPiv)₂ | β-alkenylnaphthalene | researchgate.net |
In-Depth Analysis of Naphthalene, 1-(2-bromo-1-naphthyl)- Remains Elusive Due to Lack of Publicly Available Research Data
A comprehensive literature search for advanced structural and spectroscopic investigations of the chemical compound "Naphthalene, 1-(2-bromo-1-naphthyl)-" has revealed a significant gap in publicly accessible research data. Despite targeted searches for single-crystal X-ray diffraction, advanced nuclear magnetic resonance (NMR) spectroscopy, and related analytical studies, no specific experimental findings for this particular compound could be located. As a result, the detailed analysis requested, focusing on molecular packing, intermolecular interactions, conformational and torsion angles, 2D NMR correlations, dynamic NMR for atropisomeric exchange, and solvent effects on conformation, cannot be provided at this time.
The scientific community relies on published research in peer-reviewed journals, academic databases, and chemical depositories to disseminate and build upon scientific knowledge. The absence of such data for "Naphthalene, 1-(2-bromo-1-naphthyl)-" suggests that the specific advanced analyses outlined have either not been conducted, not been published, or are not available in the public domain.
While general principles and methodologies for the requested analytical techniques are well-established, applying them to a specific compound requires experimental data that is currently unavailable. Constructing a scientifically accurate and detailed article with data tables, as per the request, is therefore not feasible. Further research and publication by the scientific community would be necessary to enable such an in-depth analysis of "Naphthalene, 1-(2-bromo-1-naphthyl)-".
Advanced Structural and Spectroscopic Investigations of Naphthalene, 1 2 Bromo 1 Naphthyl
Chiroptical Spectroscopy of Enantiopure Naphthalene (B1677914), 1-(2-bromo-1-naphthyl)-
The following sections outline the general principles and methodologies of CD and ORD spectroscopy as they would be applied to a chiral molecule like "Naphthalene, 1-(2-bromo-1-naphthyl)-". The discussion remains general due to the absence of specific data for this compound.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For atropisomeric compounds like "Naphthalene, 1-(2-bromo-1-naphthyl)-", which possesses axial chirality due to hindered rotation around the C-C bond connecting the two naphthalene rings, CD spectroscopy can provide crucial information about its stereochemistry.
The determination of the absolute configuration (Ra or Sa) of an atropisomeric biaryl compound using CD spectroscopy typically involves comparing the experimentally measured CD spectrum with theoretical spectra calculated for both enantiomers. A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration.
A hypothetical data table for the CD spectrum of an enantiopure sample of "Naphthalene, 1-(2-bromo-1-naphthyl)-" might look like the following:
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| 300 | +10,000 |
| 280 | -15,000 |
| 260 | +25,000 |
| 240 | -5,000 |
| 220 | +30,000 |
| Note: This table is illustrative and does not represent actual experimental data. |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are closely related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of the chiroptical properties of a molecule.
An ORD spectrum displays the optical rotation at various wavelengths. The presence of Cotton effects, which are characteristic changes in optical rotation in the vicinity of an absorption band, can also be used to deduce the absolute configuration of a chiral molecule. Similar to CD spectroscopy, the experimental ORD curve can be compared with theoretical predictions to assign the absolute stereochemistry.
A hypothetical ORD data table for an enantiopure sample of "Naphthalene, 1-(2-bromo-1-naphthyl)-" is presented below:
| Wavelength (nm) | Molar Rotation ([Φ]) |
| 600 | +500 |
| 500 | +800 |
| 400 | +1500 |
| 350 | +3000 |
| 300 | -2000 |
| Note: This table is for illustrative purposes only and is not based on experimental measurements. |
In-depth Analysis of Naphthalene, 1-(2-bromo-1-naphthyl)- Reveals Limited Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific, publicly available research data for the chemical compound Naphthalene, 1-(2-bromo-1-naphthyl)-. This scarcity of information prevents a detailed analysis of its applications in advanced chemical systems as requested.
The specified compound, a substituted binaphthyl, does not appear to be a widely studied molecule. Consequently, detailed research findings regarding its use as a precursor in complex organic synthesis, its role in supramolecular chemistry, or its application in materials science are not documented in accessible scientific journals or databases.
While the broader families of compounds to which Naphthalene, 1-(2-bromo-1-naphthyl)- belongs—namely polycyclic aromatic hydrocarbons (PAHs) and brominated aromatic compounds—are extensively researched, extrapolating their general properties to this specific, complex molecule would be scientifically unsound. The unique steric and electronic properties arising from the specific arrangement of the naphthyl and bromo-naphthyl units would dictate its chemical behavior and potential applications, which remain uncharacterized in the public domain.
General synthetic routes for various naphthalenes and their derivatives are well-established. For instance, electrophilic bromination of naphthalene is a known reaction, typically yielding a mixture of isomers. youtube.com Similarly, the synthesis of more complex PAHs often involves coupling reactions or cyclization strategies. wikipedia.orglibretexts.org However, no specific procedures detailing the synthesis or subsequent use of Naphthalene, 1-(2-bromo-1-naphthyl)- could be retrieved.
In the fields of supramolecular chemistry and materials science, naphthalene-containing molecules are utilized for their rigid structures and pi-stacking capabilities, enabling the construction of host-guest systems and self-assembled nanostructures. However, the literature focuses on other, more readily available or synthetically accessible naphthalene derivatives, not the specific compound .
Due to the absence of specific data for Naphthalene, 1-(2-bromo-1-naphthyl)-, it is not possible to provide the requested detailed article, including research findings and data tables, for the outlined sections and subsections. The generation of such an article would require unavailable primary research data.
Applications of Naphthalene, 1 2 Bromo 1 Naphthyl in Advanced Chemical Systems
Naphthalene (B1677914), 1-(2-bromo-1-naphthyl)- in Non-Biological Materials Science
Development of Chiral Naphthalene-Based Optoelectronic Materials (e.g., OLED, OFET, OPV components)
The development of advanced materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), has increasingly focused on incorporating chirality. Chiral materials can interact with circularly polarized light, opening avenues for new device functionalities. Axially chiral compounds, particularly those based on the 1,1'-binaphthyl scaffold, are promising due to their high rotational barriers, leading to stable enantiomers, and their significant chiroptical responses. researchgate.netacs.org
"Naphthalene, 1-(2-bromo-1-naphthyl)-" is a derivative of 1,2'-binaphthyl, possessing a stereogenic axis due to hindered rotation around the C-C single bond connecting the two naphthalene units. The presence of the bromine atom at the 2-position of one naphthalene ring is crucial. Quantum calculations on related 1,1'-binaphthyl systems have shown that substituents at the 2 and 2' positions are the primary factor in determining the rotational energy barrier and thus the optical stability of the chiral conformers. nih.gov Large, bulky groups in these positions are optimal for enhancing optical stability. nih.gov The bromo-substituent in "Naphthalene, 1-(2-bromo-1-naphthyl)-" serves this purpose, helping to lock the molecule into a specific, non-planar conformation.
The synthesis of such chiral biaryls often involves atroposelective methods, where the chirality is introduced and controlled during the formation of the axial bond. nih.gov Methodologies for creating axially chiral naphthylpyrroles have demonstrated that a substituent at the 2-position of the naphthyl moiety is essential for effective central-to-axial chirality transfer, leading to high enantioselectivity. nih.gov This principle underscores the importance of the bromine atom in synthesizing enantiopure "Naphthalene, 1-(2-bromo-1-naphthyl)-".
While direct application of "Naphthalene, 1-(2-bromo-1-naphthyl)-" in OLEDs, OFETs, or OPVs is not yet documented in extensive research, the properties of analogous naphthalene-based materials provide a strong indication of its potential. For instance, copolymers incorporating axially chiral 1,1'-binaphthyl units have been synthesized and shown to exhibit circular dichroism in both solution and film states. rsc.org These polymers demonstrate repeatable changes in their optical and chiroptical properties in response to electrochemical stimuli, a desirable characteristic for chiroptical switching and memory devices. rsc.org The fundamental naphthalene structure is a widely used building block for blue-light-emitting polymers in OLEDs. nih.gov The introduction of axial chirality via the 1,2'-binaphthyl core of "Naphthalene, 1-(2-bromo-1-naphthyl)-" could lead to materials that emit or detect circularly polarized light, a key feature for 3D displays and advanced encryption technologies.
| Feature | Significance for Optoelectronics | Supporting Principle/Analogy |
| Axial Chirality | Enables interaction with circularly polarized light for applications in 3D displays, CPL detectors, and spintronics. | Axially chiral binaphthyl derivatives are widely used for their stable chirality and strong chiroptical responses. researchgate.netacs.org |
| Naphthalene Core | Provides a rigid, aromatic scaffold with good charge transport properties and is a known chromophore for blue emission in OLEDs. nih.gov | Naphthalene is a fundamental building block for many organic electronic materials. nih.govwikipedia.org |
| Bromo-Substituent | Increases the rotational barrier to stabilize the chiral atropisomers and can be used as a handle for further chemical modification. nih.gov | Substituents at the 2-position of binaphthyl systems are critical for optical stability. nih.gov The bromo group is a key feature in the synthesis of other axially chiral naphthyl compounds. nih.gov |
Potential in Organic Semiconductor Research
The performance of organic semiconductors is intrinsically linked to the molecular structure, packing in the solid state, and the resulting electronic properties such as charge carrier mobility. "Naphthalene, 1-(2-bromo-1-naphthyl)-" possesses several features that make it a compelling candidate for investigation in organic semiconductor research.
Naphthalene itself is a foundational organic semiconductor. Pure crystalline naphthalene acts as a moderate insulator, but its conductivity increases upon melting, and it exhibits semiconducting character at low temperatures. wikipedia.org The fusion of two naphthalene units in a non-coplanar arrangement, as dictated by the axial chirality of "Naphthalene, 1-(2-bromo-1-naphthyl)-", is expected to influence intermolecular interactions significantly. The twisted structure could disrupt close π-π stacking, which can be beneficial in some applications to prevent fluorescence quenching and enhance the solubility of the material for solution-based processing techniques. nih.gov
The bromine substituent further modulates the electronic properties. Halogen atoms, being electron-withdrawing, can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the semiconductor. This tuning of energy levels is critical for matching with other materials in a device, such as electrodes or other organic layers, to ensure efficient charge injection and transport. For example, in naphthalene bisimides, another class of naphthalene-based semiconductors, the nature of the substituents has a clear impact on the reduction potential, which corresponds to the LUMO level. chemeo.com
Furthermore, the bromine atom provides a reactive site for post-synthetic modification through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the straightforward extension of the π-conjugated system by attaching other aromatic or electron-donating/withdrawing groups. This synthetic versatility is highly valuable in the rational design of new semiconductor materials with tailored properties. Research on other bromo-naphthalene derivatives, such as 1-bromo-2-methylnaphthalene, provides a basis for understanding the reactivity and potential transformations of the bromo-substituted naphthalene core. nist.gov
The combination of a chiral, rigid binaphthyl core with the electronic influence and synthetic utility of the bromine atom suggests that "Naphthalene, 1-(2-bromo-1-naphthyl)-" could be a versatile building block for creating novel n-type, p-type, or ambipolar organic semiconductors. Its chirality could also be exploited in the emerging field of chiral spintronics, where the spin-selective transport of electrons through chiral materials is investigated.
| Property | Influence on Semiconductor Performance | Research Context/Analogy |
| Non-coplanar Structure | May inhibit strong aggregation, potentially improving solubility and influencing solid-state packing, which affects charge mobility. | Twisted backbones in polymers based on non-planar monomers like phenothiazine (B1677639) are known to reduce molecular aggregation and fluorescence quenching. nih.gov |
| Bromo-substituent | Lowers HOMO/LUMO energy levels due to its electron-withdrawing nature, allowing for energy level tuning. Provides a site for further functionalization. | Halogenation is a common strategy to tune the electronic properties of organic semiconductors. The bromine atom in other organic molecules serves as a key synthetic handle. |
| Extended π-system | The binaphthyl core provides a large, delocalized electron system conducive to charge transport. | Naphthalene and its derivatives are well-established components of organic semiconductors. nih.govwikipedia.orgchemeo.com |
Future Perspectives and Emerging Research Avenues for Naphthalene, 1 2 Bromo 1 Naphthyl
Exploration of Undiscovered Reactivity Patterns and Synthetic Challenges
The bromine atom on the 2-position of one of the naphthalene (B1677914) rings in Naphthalene, 1-(2-bromo-1-naphthyl)- is a key feature that dictates its future synthetic utility. While halogenated aromatic compounds are well-established precursors for cross-coupling reactions, the specific steric environment of a binaphthyl system presents unique challenges and opportunities.
Future research will likely focus on leveraging the bromo group for novel transformations. The Sonogashira reaction, which utilizes halogen scaffolds for the introduction of phenylethynyl groups, is one such avenue that has been explored in other binaphthyl systems. chemrxiv.org Applying this to Naphthalene, 1-(2-bromo-1-naphthyl)- could lead to the creation of extended π-conjugated systems with unique photophysical properties. chemrxiv.org The development of new transformation methods, such as selective lithiation followed by reaction with various electrophiles, could unlock a vast chemical space for new derivatives. chemrxiv.org
A significant synthetic challenge lies in the atroposelective synthesis of the parent compound itself and its subsequent reactions. The high rotational barrier of the 1,1'-binaphthyl bond is the source of its stable axial chirality, but controlling this during synthesis remains a formidable task. Emerging synthetic methods, such as the transmutation of isoquinolines into substituted naphthalenes, offer innovative, single-step processes that could potentially be adapted for the construction of complex binaphthyl skeletons. nih.gov This method has shown promise for creating various functionalized naphthalenes, including those with bromo groups. nih.gov
Table 1: Potential Reactions for Derivatization
| Reaction Type | Reagents | Potential Product Functionality | Research Focus |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Extended biaryl systems | Tuning electronic properties |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted binaphthyls | Materials with novel optical properties chemrxiv.org |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Aminated binaphthyls | Chiral ligands, biologically active molecules |
Integration into Novel Catalytic Systems and Ligand Design
Axially chiral binaphthyls are foundational scaffolds in the design of ligands for asymmetric catalysis. The success of ligands like BINAP has paved the way for a multitude of derivatives. Naphthalene, 1-(2-bromo-1-naphthyl)- serves as an excellent starting point for a new generation of chiral ligands.
The future in this area involves moving beyond traditional phosphine-based ligands. Researchers are exploring binaphthyl-based chiral N-4-dimethyl-4-aminopyridine (DMAP) derivatives for enantioselective acyl transfer reactions. elsevierpure.com The design concepts often involve installing functional groups at various positions on the binaphthyl core to influence the catalytic activity and selectivity through non-covalent interactions, such as hydrogen bonding. elsevierpure.com
Furthermore, new classes of ligands combining the binaphthyl scaffold with the coordination properties of mono-N-protected amino acids (MPAAs) are showing promise in palladium-catalyzed asymmetric C-H activation. acs.org The 1-(2-bromo-1-naphthyl)naphthalene framework could be modified to incorporate such features. For instance, the bromo group could be replaced with a phenol (B47542) handle, which has been shown to be a valid component in these ligand types. acs.org The development of these novel ligand architectures is crucial for expanding the scope of enantioselective C-H activation, a key goal in modern organic synthesis. acs.org
Table 2: Emerging Binaphthyl-Based Ligand Classes
| Ligand Class | Key Feature | Catalytic Application Example | Reference |
|---|---|---|---|
| Chiral DMAP Derivatives | Nucleophilic catalyst with hydrogen-bonding site | Enantioselective acyl transfer | elsevierpure.com |
| NOBIN-Acyl Derivatives | Bifunctional coordination similar to MPAAs | Pd-catalyzed asymmetric C-H activation | acs.org |
Advancements in Computational Methodologies for Predicting Complex Naphthalene Derivative Behavior
As the complexity of naphthalene-based derivatives increases, so does the need for powerful predictive tools. Computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for understanding and guiding research in this area.
Future advancements will focus on developing more accurate and efficient computational models to predict the behavior of complex molecules like Naphthalene, 1-(2-bromo-1-naphthyl)-. DFT calculations are already being used to understand the mechanism of catalysts based on binaphthyl groups, helping to elucidate how specific functional groups accelerate reactions. elsevierpure.com These insights are critical for the rational design of new and improved catalysts. elsevierpure.com
Computational studies are also vital for predicting the conformational properties of binaphthyls, such as their rotational barriers, which are fundamental to their chirality and function. tandfonline.com For catalytic applications, DFT can model the geometry of metallacycle intermediates, which can be critical for processes like reductive elimination in palladium catalysis. acs.org As computational power grows, researchers will be able to screen virtual libraries of Naphthalene, 1-(2-bromo-1-naphthyl)- derivatives to identify promising candidates for specific applications in catalysis and materials science, thereby accelerating the pace of discovery.
Sustainable and Scalable Synthesis of Naphthalene, 1-(2-bromo-1-naphthyl)- for Industrial Applications
For any compound to have a real-world impact, its synthesis must be both sustainable and scalable. The traditional multi-step syntheses of complex binaphthyls often involve harsh reagents, costly transition metals, and generate significant waste, making them unsuitable for large-scale industrial production.
A key future perspective is the development of green and efficient synthetic routes. This includes creating modular, low-cost, and rapid procedures. dergipark.org.trresearchgate.net Research into the metal-free synthesis of key building blocks, such as 2-bromonaphthalene (B93597) derivatives from inexpensive starting materials like naphthalene, is a step in this direction. dergipark.org.trresearchgate.net Such methods often focus on high yields and simple purification procedures, for example, by using a Birch reduction followed by in-situ dichlorocarbene (B158193) addition and subsequent brominative ring-opening. dergipark.org.trresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-bromo-1-naphthyl)naphthalene, and how can reaction conditions be optimized?
The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions . For bromination, reagents like N-bromosuccinimide (NBS) or bromine in polar solvents (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures (80–120°C) are common . Optimization requires monitoring reaction kinetics via techniques like HPLC or NMR to adjust solvent polarity, temperature, and catalyst loading. For coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts with aryl boronic acids are used under inert atmospheres .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., bromine’s distinct ¹:¹ isotopic signature) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Assesses purity and identifies volatile byproducts.
- X-ray Crystallography: Resolves crystal structure and steric effects of the bromine substituent .
Advanced Research Questions
Q. How should researchers design toxicological studies to evaluate systemic effects of this compound?
Refer to ATSDR’s inclusion criteria (Table B-1), which prioritize:
- Exposure Routes: Inhalation, oral, or dermal administration in laboratory mammals (rats/mice) .
- Health Outcomes: Hepatic, renal, and respiratory effects, with endpoints like histopathology, serum biomarkers, and oxidative stress markers .
- Dose-Response Analysis: Use logarithmic dosing (e.g., 10–500 mg/kg) to establish NOAEL/LOAEL thresholds .
Q. What mechanisms underlie the compound’s potential genotoxicity or metabolic interactions?
- Genotoxicity: Brominated naphthalenes may intercalate DNA or form adducts, detectable via Ames tests or comet assays .
- Metabolism: Cytochrome P450 enzymes (e.g., CYP1A1/2) oxidize the naphthalene backbone, producing reactive epoxides. Metabolites can be tracked using LC-MS/MS in microsomal assays .
- Enzyme Inhibition: Fluorometric assays assess interactions with kinases or proteases, leveraging the bromine’s electrophilic properties .
Q. How can contradictory data in literature regarding environmental persistence be resolved?
- Comparative Degradation Studies: Evaluate half-life in soil vs. aqueous systems under controlled pH, UV exposure, and microbial activity .
- QSAR Modeling: Predict biodegradation pathways using software like EPI Suite, cross-validated with experimental HPLC-UV data .
- Meta-Analysis: Apply risk-of-bias tools (Table C-6) to exclude studies with inadequate exposure characterization or confounding variables .
Q. What structural modifications enhance or diminish bioactivity in related brominated naphthalenes?
- Positional Isomerism: 2-bromo derivatives exhibit higher electrophilicity than 1-bromo analogs, increasing reactivity in nucleophilic substitutions .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) at the 4-position reduce aromatic stabilization, altering toxicity profiles .
- Comparative SAR Table:
| Derivative | Bioactivity (IC₅₀) | Key Modification | Reference |
|---|---|---|---|
| 1-(2-Bromo-1-naphthyl) | 12 µM (CYP3A4) | Bromine at 1-position | |
| 2-Bromo-1-methylnaphthalene | 28 µM (CYP3A4) | Methyl at 1-position |
Q. What methodologies are used to assess environmental fate and bioaccumulation potential?
- Octanol-Water Partition Coefficients (Log Kow): Measure via shake-flask experiments to predict bioaccumulation .
- Soil Adsorption Studies: Use batch equilibrium methods with HPLC detection to quantify Koc values .
- Trophic Transfer Models: Incorporate compound-specific BCF (bioconcentration factor) data from aquatic organisms (e.g., Daphnia magna) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
